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Introduction

Ac-Leu-Arg-AMC (Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin) is a fluorogenic peptide
substrate used to measure the activity of certain proteases. Cleavage of the amide bond
between arginine and the 7-amino-4-methylcoumarin (AMC) group by a protease releases the
highly fluorescent AMC moiety. The rate of AMC release, measured fluorometrically, is
proportional to the enzyme's activity. This substrate is particularly useful for studying proteases
that exhibit trypsin-like activity, cleaving after basic amino acid residues such as arginine. Prime
candidates for cleavage of this substrate include the proteasome and various cathepsins.

This document provides detailed application notes and protocols for utilizing Ac-Leu-Arg-AMC
in enzymatic assays, focusing on buffer composition, pH optima, and methodologies for
studying relevant signaling pathways.

Data Presentation

Eluorometric Properties of AMC

Parameter Value Reference
Excitation Wavelength (nm) 360 - 380 [1]
Emission Wavelength (nm) 440 - 460 [1]
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Recommended Assay Conditions for Proteases Cleaving

Proteasome (Trypsin-Like Cathepsins (e.g.,

Parameter . ;
Activity) Cathepsin B, L)
4.5 - 6.5 (Optimal varies by
pH 75-8.0 _
cathepsin)
Temperature (°C) 37 37
Substrate Concentration (UM) 50 - 200 20 - 100
Typical Buffer System HEPES, Tris-HCI Acetate, Citrate, MES
Key Buffer Components NaCl, MgClz, EDTA, DTT, ATP DTT, EDTA

Experimental Protocols
Protocol 1: Measuring Proteasome Trypsin-Like Activity

This protocol is designed for measuring the trypsin-like activity of the 20S proteasome using
Ac-Leu-Arg-AMC.

Materials:

e Ac-Leu-Arg-AMC substrate

o Purified 20S proteasome or cell lysate

o Proteasome Assay Buffer (see composition below)
e DMSO (for substrate stock solution)

o Black 96-well microplate

e Fluorometric plate reader

Procedure:

» Prepare Proteasome Assay Buffer:
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[e]

50 mM HEPES or Tris-HCI, pH 7.8

10 mM NaCl

o

[¢]

1.5 mM MgClz

1 mM EDTA

[¢]

[e]

1 mM EGTA

o

5 mM DTT (add fresh)

[¢]

2 mM ATP (add fresh)

[¢]

Filter sterilize and store at 4°C. Add DTT and ATP immediately before use.[2]

e Prepare Ac-Leu-Arg-AMC Stock Solution:
o Dissolve Ac-Leu-Arg-AMC in DMSO to a stock concentration of 10 mM.
o Store in aliquots at -20°C, protected from light.

e Prepare Working Substrate Solution:

o Dilute the 10 mM stock solution of Ac-Leu-Arg-AMC in Proteasome Assay Buffer to a final
working concentration of 100 pM. Prepare this solution fresh.

e Enzyme/Lysate Preparation:

o If using purified proteasome, dilute it in ice-cold Proteasome Assay Buffer to the desired
concentration.

o If using cell lysates, prepare them in a suitable lysis buffer (e.g., Proteasome Assay Buffer
with a mild detergent) and determine the protein concentration.[3]

e Assay Setup:

o Add 50 pL of the working substrate solution to each well of a black 96-well plate.
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o For a negative control, include wells with substrate and assay buffer but no enzyme.

o To inhibit proteasome activity for a more specific negative control, pre-incubate the cell
lysate with a proteasome inhibitor like MG132 (10 uM) for 30 minutes before adding the
substrate.[3]

o Initiate the reaction by adding 50 uL of the diluted enzyme or cell lysate to each well.

e Measurement:
o Immediately place the plate in a fluorometric plate reader pre-heated to 37°C.

o Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with
readings every 1-2 minutes.

o Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
o Data Analysis:

o Determine the rate of reaction (increase in fluorescence per unit time) from the linear
portion of the kinetic curve.

o Subtract the rate of the negative control (no enzyme) from the rates of the experimental

samples.

o The activity can be quantified by creating a standard curve with free AMC.

Protocol 2: Measuring Cathepsin Activity

This protocol provides a general method for measuring the activity of cathepsins that may
cleave Ac-Leu-Arg-AMC. The optimal pH will vary depending on the specific cathepsin being
assayed.

Materials:
e Ac-Leu-Arg-AMC substrate

 Purified cathepsin or cell/tissue lysate
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Cathepsin Assay Buffer (see composition below)

DMSO (for substrate stock solution)

Black 96-well microplate

Fluorometric plate reader
Procedure:

e Prepare Cathepsin Assay Buffer:

[¢]

For acidic cathepsins (e.g., Cathepsin B, L), use a buffer such as 100 mM sodium acetate,
pH 5.5.

[¢]

For neutral-active cathepsins, a buffer like 50 mM Tris-HCI, pH 7.4 can be used.

The buffer should contain:

[¢]

= 1-5mM DTT (add fresh)

= 1 mMEDTA

[¢]

Filter sterilize and store at 4°C. Add DTT immediately before use.

e Prepare Ac-Leu-Arg-AMC Stock Solution:
o Dissolve Ac-Leu-Arg-AMC in DMSO to a stock concentration of 10 mM.
o Store in aliquots at -20°C, protected from light.

o Prepare Working Substrate Solution:

o Dilute the 10 mM stock solution of Ac-Leu-Arg-AMC in the appropriate Cathepsin Assay
Buffer to a final working concentration of 50 uM. Prepare this solution fresh.

e Enzyme/Lysate Preparation:

o Dilute purified cathepsin in ice-cold Cathepsin Assay Buffer.
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o Prepare cell or tissue lysates in a buffer that maintains cathepsin stability and activity.

e Assay Setup:
o Add 50 pL of the working substrate solution to each well of a black 96-well plate.
o Include a negative control with substrate and assay buffer but no enzyme.

o To confirm cathepsin activity, a broad-spectrum cysteine protease inhibitor like E-64 can
be used in control wells.

o Start the reaction by adding 50 uL of the diluted enzyme or lysate.
e Measurement:

o Incubate the plate at 37°C and measure fluorescence kinetically as described in the
proteasome protocol (excitation ~360 nm, emission ~460 nm).

o Data Analysis:

o Analyze the kinetic data as described for the proteasome assay.

Signaling Pathway and Experimental Workflow
Diagrams
Ubiquitin-Proteasome System (UPS) Experimental
Workflow
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Caption: Workflow for measuring proteasome activity using Ac-Leu-Arg-AMC.

Ubiquitin-Proteasome Signaling Pathway

© 2025 BenchChem. All rights reserved.

7/11

Tech Support


https://www.benchchem.com/product/b612774?utm_src=pdf-body-img
https://www.benchchem.com/product/b612774?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing
Ubiquitin (Ub)
El

(Ub-Activating Enzyme)

\
\

Ub transfer \\\
\

E2 .
(Ub-Conjugating Enzyme) AMP + PPi

E3
(Ub Ligase)

Target Protein

Polyubiquitination

Polyubiquitinated
Target Protein

26S Proteasome

\
\

Degradation \\\

\
ADP + Pi

Click to download full resolution via product page

Degraded Peptides

Caption: The ubiquitin-proteasome pathway for targeted protein degradation.[4][5][6]

Cathepsin-Mediated Apoptosis Signaling Pathway
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Caption: Cathepsin involvement in the intrinsic apoptosis pathway.[7][8][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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